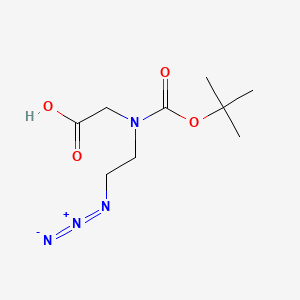
N-Boc-(2-azidoethyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-(2-azidoethyl)glycine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of glycine, with an azidoethyl group attached to the alpha carbon. This compound is of interest in organic synthesis, particularly in peptide chemistry, due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydrogen carbonate to form N-Boc-glycine . The azidoethyl group can then be introduced through a nucleophilic substitution reaction using an appropriate azidoethylating agent .
Industrial Production Methods
Industrial production of N-Boc-(2-azidoethyl)glycine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing costs and environmental impact .
化学反应分析
Types of Reactions
N-Boc-(2-azidoethyl)glycine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Substitution: Sodium azide in the presence of a suitable solvent.
Reduction: Hydrogen gas with a palladium catalyst.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Substitution: Formation of new azido derivatives.
Reduction: Formation of primary amines.
Deprotection: Formation of free amines.
科学研究应用
N-Boc-(2-azidoethyl)glycine is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and diagnostic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Boc-(2-azidoethyl)glycine involves the reactivity of the azido group and the Boc protecting group. The azido group can undergo click chemistry reactions, forming stable triazole linkages. The Boc group provides temporary protection to the amino group, allowing selective reactions to occur at other sites on the molecule .
相似化合物的比较
Similar Compounds
N-Boc-glycine: Lacks the azidoethyl group, making it less versatile in click chemistry applications.
N-Fmoc-(2-azidoethyl)glycine: Uses a different protecting group (fluorenylmethyloxycarbonyl) which is removed under basic conditions, offering orthogonal protection strategies.
Uniqueness
N-Boc-(2-azidoethyl)glycine is unique due to the combination of the Boc protecting group and the azidoethyl group, allowing for selective deprotection and versatile chemical modifications. This makes it particularly valuable in the synthesis of complex peptides and proteins .
属性
分子式 |
C9H16N4O4 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC 名称 |
2-[2-azidoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)13(6-7(14)15)5-4-11-12-10/h4-6H2,1-3H3,(H,14,15) |
InChI 键 |
IVPYRLWCYXYFGH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CCN=[N+]=[N-])CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B13549054.png)
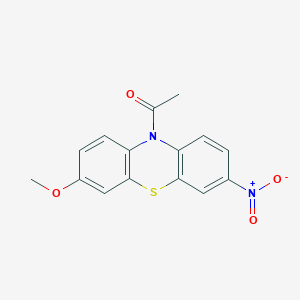
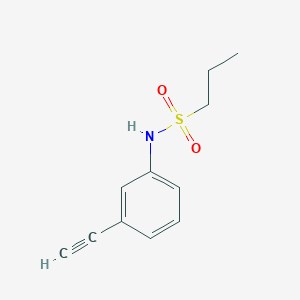
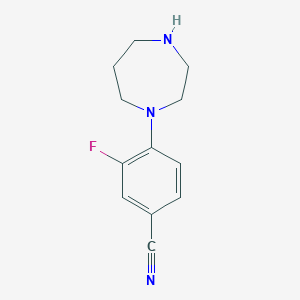
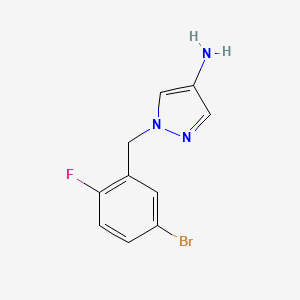
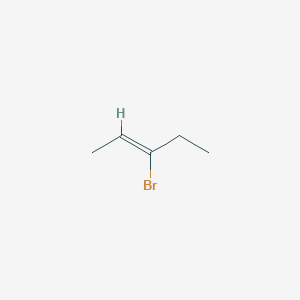
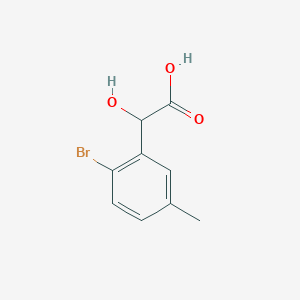
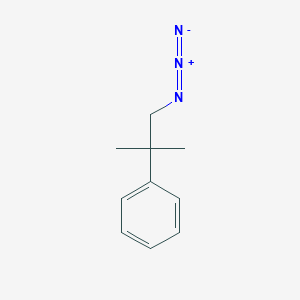
![2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide](/img/structure/B13549095.png)
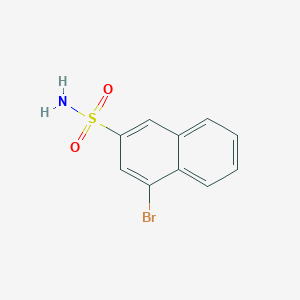
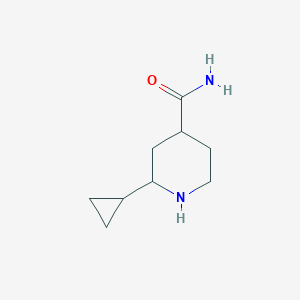
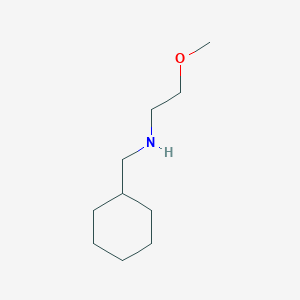

![6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13549123.png)
